4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone
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Overview
Description
4’-Bromo-2’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound characterized by the presence of a bromo and fluoro substituent on the aromatic ring, along with a propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-3-(4-methylphenyl)propiophenone typically involves the bromination and fluorination of a propiophenone derivative. One common method includes the reaction of 4-methylpropiophenone with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a solvent such as glacial acetic acid to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the bromo or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with molecular targets through its reactive functional groups. The bromo and fluoro substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
4-Methylpropiophenone: Shares the propiophenone structure but lacks the bromo and fluoro substituents.
4-Bromo-3-methoxyphenol: Contains a bromo substituent but differs in the presence of a methoxy group instead of a fluoro group.
4-Bromo-2-fluorobiphenyl: Similar in having bromo and fluoro substituents but differs in the biphenyl structure.
Uniqueness: 4’-Bromo-2’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the combination of bromo and fluoro substituents on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDZJBSSYPIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644140 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-07-8 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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